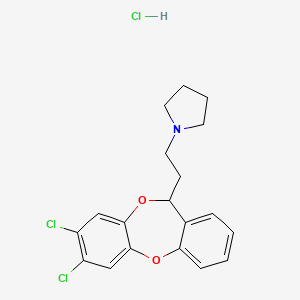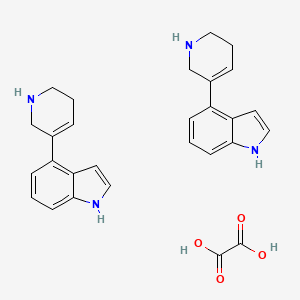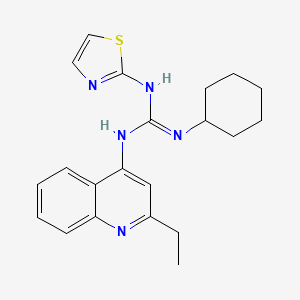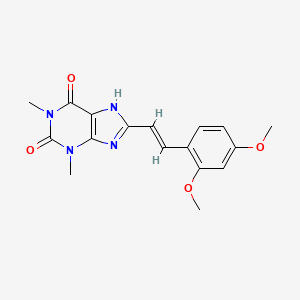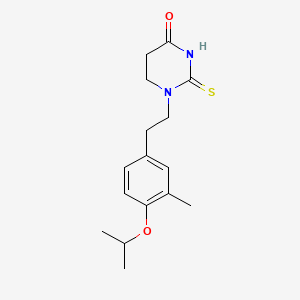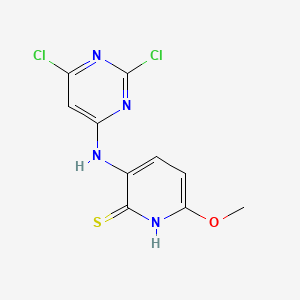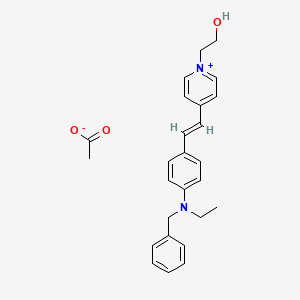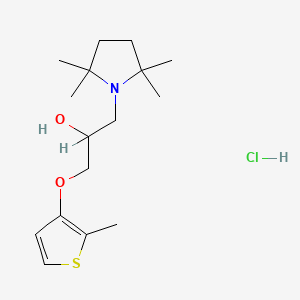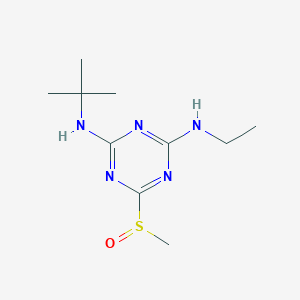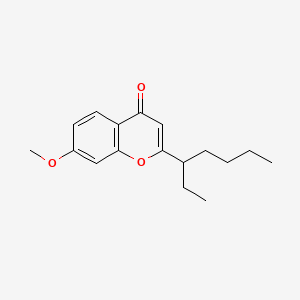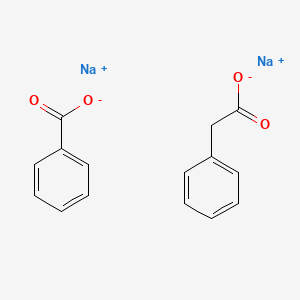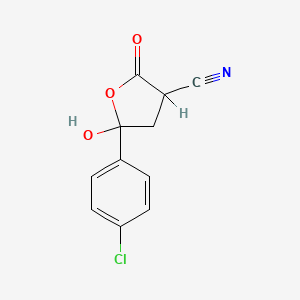
3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one is a chemical compound with a unique structure that includes a cyano group, a chlorophenyl group, and a hydroxytetrahydrofuran ring
Vorbereitungsmethoden
The synthesis of 3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one typically involves multiple steps. One common method includes the reaction of a chlorophenyl-substituted glutaric anhydride with a cyanide source under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxytetrahydrofuran ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one include other cyano-substituted tetrahydrofuran derivatives and chlorophenyl-substituted compounds. What sets this compound apart is the combination of the cyano group, chlorophenyl group, and hydroxytetrahydrofuran ring, which imparts unique chemical and biological properties. Some similar compounds include:
- 3-Cyano-5-methylhexanoic acid
- 3-(4′-Chlorophenyl)-4-cyanobutanoic acid
These compounds share structural similarities but differ in their specific substituents and overall reactivity.
Eigenschaften
CAS-Nummer |
124500-03-4 |
|---|---|
Molekularformel |
C11H8ClNO3 |
Molekulargewicht |
237.64 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-5-hydroxy-2-oxooxolane-3-carbonitrile |
InChI |
InChI=1S/C11H8ClNO3/c12-9-3-1-8(2-4-9)11(15)5-7(6-13)10(14)16-11/h1-4,7,15H,5H2 |
InChI-Schlüssel |
AYZXCAAMWZEXGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)OC1(C2=CC=C(C=C2)Cl)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


